N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-fluorobenzamide

1,2,4-oxadiazole cyclopropyl metabolic stability

Researchers seeking to explore under-represented 1,2,4-oxadiazole benzamide chemical space often face limited access to structurally unique probes. This compound solves that challenge by combining a 3-cyclopropyl-1,2,4-oxadiazole, an ortho-methylene linker, and a 2-fluorobenzamide into a single, well-characterized scaffold. - Ideal for diversity-oriented screening libraries and as a versatile intermediate for parallel library synthesis. - Computable properties (MW 337.35, clogP ~4.0, tPSA ~64 Ų) enable immediate use in computational docking and virtual screening campaigns. - In stock with competitive pricing and reliable global shipping, ensuring your research timelines stay on track.

Molecular Formula C19H16FN3O2
Molecular Weight 337.354
CAS No. 1787915-47-2
Cat. No. B2379482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-fluorobenzamide
CAS1787915-47-2
Molecular FormulaC19H16FN3O2
Molecular Weight337.354
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=CC=CC=C4F
InChIInChI=1S/C19H16FN3O2/c20-15-7-3-2-6-14(15)19(24)21-16-8-4-1-5-13(16)11-17-22-18(23-25-17)12-9-10-12/h1-8,12H,9-11H2,(H,21,24)
InChIKeyBBLMUNIAMDUESJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-fluorobenzamide (CAS 1787915-47-2): Chemical Class and Procurement Context


N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-fluorobenzamide is a synthetic small molecule (MW 337.35 g/mol, formula C19H16FN3O2) belonging to the 1,2,4-oxadiazole-containing benzamide class. Structurally, it features a 1,2,4-oxadiazole core substituted with a cyclopropyl group at the 3-position, linked via a methylene bridge to an ortho-substituted aniline ring bearing a 2-fluorobenzamide moiety. Compounds in this class have been investigated for antifungal, hypoglycemic, and S1P1 receptor agonist activities, though no published pharmacological data specific to this compound was identified in the scientific literature as of April 2026. [1][2]

Procurement context Screening library diversity, chemical probe exploration
Structural distinction 3-cyclopropyl-1,2,4-oxadiazole with ortho-linked 2-fluorobenzamide
Class-level exploration Under-represented 1,2,4-oxadiazole benzamide chemical space

Why N-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-fluorobenzamide Cannot Be Casually Substituted by In-Class Analogs


Within the 1,2,4-oxadiazole benzamide class, minor structural perturbations—particularly at the oxadiazole 3-position substituent and the benzamide ortho-substituent—have been shown to drastically alter biological activity profiles. For example, a series of 28 antifungal benzamide derivatives containing the 1,2,4-oxadiazole moiety exhibited activities ranging from 0% to 84.4% inhibition at 100 mg/L depending on substitution patterns. [1] Similarly, in a patent describing hypoglycemic N-hetero-ring-substituted amide derivatives, replacement of specific substituents led to substantial differences in beta-cell protective effects. [2] The target compound combines three structural features—a cyclopropyl group (conferring conformational constraint and metabolic stability), a 2-fluorobenzamide (influencing hydrogen bonding and target engagement), and an ortho-substituted methylene linker—that together create a unique pharmacophore not recapitulated by any single marketed or clinically advanced agent. [3] Generic substitution within this class is therefore unreliable without direct comparative biological data.

3-Cyclopropyl vs. aryl analogs
Substitution at oxadiazole 3-position may shift metabolic stability and conformation; aryl analogs not interchangeable.
2-Fluorobenzamide vs. other substituents
Halogen/alkyl variation alters target engagement profile; substitution-specific data required.
Ortho-linker vs. para-linker geometry
Kinked architecture may influence binding pocket compatibility; para-linked analogs may not transfer.

Product-Specific Quantitative Evidence Guide for N-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-fluorobenzamide (CAS 1787915-47-2)


Cyclopropyl vs. Aryl Substitution at the 1,2,4-Oxadiazole 3-Position: Conformational and Metabolic Stability Differentiation

The 3-cyclopropyl substitution on the 1,2,4-oxadiazole core of the target compound provides a unique conformational profile compared to commonly encountered 3-aryl (e.g., 3-phenyl or 3-(4-methoxyphenyl)) analogs. Cyclopropyl groups introduce sp3 character, reduce planarity, and can enhance metabolic stability by avoiding cytochrome P450-mediated oxidation at benzylic positions. [1] While no direct head-to-head metabolic stability data was identified for this specific compound, class-level studies on oxadiazole-containing drug candidates (e.g., S1P1 agonists) demonstrate that cyclopropyl substitution can improve pharmacokinetic profiles relative to phenyl-substituted counterparts. [2]

Cyclopropyl vs. Aryl
Class-level inference
Target: 3-cyclopropyl (sp³-rich, non-planar) vs. Comparator: 3-phenyl analogs (planar, higher CYP liability)
Supports conformational differentiation
Inferred from general medicinal chemistry principles
1,2,4-oxadiazole cyclopropyl metabolic stability conformational constraint

2-Fluorobenzamide vs. Other Benzamide Substituents: Impact on Hydrogen Bonding and Target Engagement

The ortho-fluorine on the benzamide ring of the target compound is a strategic choice. Fluorine can act as a weak hydrogen bond acceptor and can influence the conformational preference of the adjacent amide bond. [1] In a series of 1,2,4-oxadiazole benzamides evaluated for antifungal activity, compounds with halogen substituents on the benzamide ring (including fluorine) showed varied activity profiles (e.g., compound 10a with 84.4% inhibition at 100 mg/L vs. compound 10b with different substitution showing 72.6% inhibition). [2] The target compound's 2-fluoro substitution specifically differentiates it from analogs with 4-fluoro, 2-chloro, unsubstituted, or 2-ethylsulfanyl benzamide groups. [3]

Benzamide substitution impact
Cross-study comparable
0–84.4% inhibition at 100 mg/L (class analogs)
Substitution alters antifungal activity range
Botrytis cinerea, 100 mg/L; no data for target compound
2-fluorobenzamide bioisostere hydrogen bonding target engagement

Ortho-Substituted Methylene Linker Architecture: Differentiation from Meta- and Para-Linked 1,2,4-Oxadiazole Benzamides

The target compound features a unique ortho-substitution pattern where the 1,2,4-oxadiazole ring is connected via a methylene bridge to the 2-position of the aniline ring, which is in turn linked to the 2-fluorobenzamide. This contrasts with many literature 1,2,4-oxadiazole benzamides where the oxadiazole is directly attached to a para-substituted phenyl ring. [1][2] The ortho-linker architecture introduces a kinked geometry that may be critical for engaging specific binding pockets. In the S1P1 agonist patent series, compounds with ortho-substituted oxadiazole-aryl linkers exhibited distinct potency profiles compared to their para-linked counterparts. [3] No direct biological comparison with para-linked analogs of this specific compound was available as of the search date.

Ortho- vs. Para-linker
Class-level inference
Target: ortho-methylene (kinked) vs. Comparator: para-substituted (linear)
Geometry may influence binding compatibility
No head-to-head data; inferred from S1P1 agonist SAR
ortho-substitution linker geometry 1,2,4-oxadiazole conformational analysis

Limitations of Available Differentiation Data for This Compound

It must be explicitly noted that as of April 2026, no primary research articles, patents, or authoritative database entries were identified that contain quantitative biological, physicochemical, or pharmacological data specific to N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-fluorobenzamide. The compound appears exclusively in vendor catalogs as a screening compound. All differentiation claims above are based on class-level inference from structurally related 1,2,4-oxadiazole benzamides. [1] Users seeking to prioritize this compound should request vendor-provided certificates of analysis, purity data (typically ≥95%), and any available in-house screening data before making procurement decisions. Direct comparative experiments against specific analogs would need to be conducted by the end user.

Data availability
Data to verify
No published specific biological data
Procurement requires COA and in-house screening
Literature search April 2026; vendor purity data only
data availability screening compound research gap due diligence

Best Research and Industrial Application Scenarios for N-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-fluorobenzamide (CAS 1787915-47-2)


Chemical Biology Probe Development: Exploring 1,2,4-Oxadiazole Benzamide Chemical Space

Given its unique combination of a 3-cyclopropyl-1,2,4-oxadiazole, ortho-methylene linker, and 2-fluorobenzamide, this compound is best positioned as a chemical biology probe for exploring under-represented regions of 1,2,4-oxadiazole benzamide chemical space. It is particularly suited for inclusion in diversity-oriented screening libraries where orthogonal pharmacophore features are valued over known target activity. [1]

Synthetic Building Block for Parallel Library Synthesis

The compound's structure contains modifiable handles—including the benzamide NH, the oxadiazole ring, and the terminal phenyl rings—that make it a viable intermediate for parallel library synthesis. Researchers developing focused libraries around the 1,2,4-oxadiazole benzamide scaffold can use this compound as a starting material for further derivatization, enabling exploration of SAR around the cyclopropyl and 2-fluorophenyl groups. [2]

Comparative Pharmacology Studies: Ortho- vs. Para-Linker Configurations

This compound is well-suited for comparative studies with its para-linked analogs (e.g., N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-fluorobenzamide) to quantify the impact of linker geometry on target binding, cellular permeability, and metabolic stability. Such studies could provide valuable insights for medicinal chemistry programs in antifungal, antidiabetic, or immunomodulatory therapeutic areas. [1][2]

In Silico Modeling and Docking Studies

With its well-defined structure and computable molecular properties (MW 337.35, clogP ~4.0, tPSA ~64 Ų, HBD 1, HBA 5), this compound is immediately suitable for computational docking and molecular dynamics simulations against targets of interest in the 1,2,4-oxadiazole benzamide class, including S1P1 receptors and fungal CYP51. It can serve as a reference ligand for virtual screening campaigns.

Application
Selection Property
Validation Focus
Screening library diversity
Orthogonal pharmacophore features
Chemical space coverage
Parallel library synthesis
Modifiable handles (benzamide NH, oxadiazole)
SAR exploration around cyclopropyl/fluorophenyl groups
Linker geometry comparison
Ortho-substituted scaffold
Binding and ADME impact of linker topology
Computational docking / virtual screening
Computable molecular properties
Target engagement models (e.g., S1P1, CYP51)
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